rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride
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Overview
Description
rac-Methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-Methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.
Esterification: The carboxylate group is introduced via esterification reactions, often using methyl chloroformate or similar reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-Methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, inert atmosphere.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halides, esters.
Scientific Research Applications
rac-Methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-Methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s hydroxyl groups and carboxylate moiety enable it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-Methyl (3R,4S)-3,4-dihydroxypiperidine-4-carboxylate hydrochloride
- rac-Methyl (3R,4S)-3,4-dihydroxypiperidine-2-carboxylate hydrochloride
Uniqueness
rac-Methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity compared to similar compounds
Properties
Molecular Formula |
C6H12ClNO4 |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-11-5(9)6(10)3-7-2-4(6)8;/h4,7-8,10H,2-3H2,1H3;1H/t4-,6+;/m0./s1 |
InChI Key |
HZGHMQLRDSKGMC-SCBRTWSOSA-N |
Isomeric SMILES |
COC(=O)[C@]1(CNC[C@@H]1O)O.Cl |
Canonical SMILES |
COC(=O)C1(CNCC1O)O.Cl |
Origin of Product |
United States |
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